Product packaging for Ethyl 4-(1-oxoisoindolin-2-yl)benzoate(Cat. No.:CAS No. 109621-43-4)

Ethyl 4-(1-oxoisoindolin-2-yl)benzoate

Cat. No.: B2825854
CAS No.: 109621-43-4
M. Wt: 281.311
InChI Key: JTWISIBCGLKQCG-UHFFFAOYSA-N
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Description

The deliberate fusion of distinct chemical moieties is a cornerstone of drug discovery and materials science. By linking a "privileged" heterocyclic scaffold, known for its frequent appearance in bioactive compounds, with a functional framework like a benzoate (B1203000) ester, chemists aim to create hybrid molecules that may exhibit enhanced or entirely new biological activities and physicochemical properties. The title compound, Ethyl 4-(1-oxoisoindolin-2-yl)benzoate, embodies this principle, offering a unique structural arrangement for exploration.

The 1-oxoisoindolinone core, a benzo-fused γ-lactam, is recognized as a "privileged structure" in medicinal chemistry. nih.govbldpharm.com This designation stems from its recurring presence in a wide array of natural products and synthetic compounds that exhibit potent and diverse biological activities. bldpharm.com The rigid, bicyclic structure of the isoindolinone scaffold provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets such as enzymes and receptors. nih.gov

The synthetic accessibility of the 1-oxoisoindolinone ring system has further cemented its importance in research. nih.gov A variety of synthetic methodologies, including metal-catalyzed reactions, multicomponent reactions, and cyclization strategies, allow for the creation of diverse libraries of isoindolinone derivatives for high-throughput screening. nih.gov This versatility has led to the discovery of isoindolinone-based compounds with a broad spectrum of therapeutic potential. nih.gov

Table 1: Reported Biological Activities of 1-Oxoisoindolinone Derivatives
Biological ActivityTherapeutic AreaReference
AnticancerOncology nih.gov
Anti-inflammatoryImmunology nih.gov
AntiviralInfectious Diseases nih.gov
AntipsychoticNeurology nih.gov
AntimicrobialInfectious Diseases nih.gov
CardiovascularCardiology nih.gov
AntidiabeticEndocrinology nih.gov

The benzoate ester is a fundamental functional group in organic chemistry, serving not only as a protective group but also as a key component in a multitude of functional molecules. organic-chemistry.org Esters of benzoic acid are prevalent in nature, contributing to the fragrances of fruits and flowers. rsc.org In medicinal chemistry, the benzoate framework is incorporated into various therapeutic agents. For instance, many benzoate derivatives have been designed and synthesized to act as local anesthetics. rsc.org

Furthermore, research has demonstrated the potential of benzoate derivatives in treating neurodegenerative diseases, such as Alzheimer's disease, by exhibiting activity similar to nerve growth factor (NGF). google.com The aromatic ring and the ester functionality of the benzoate moiety can be readily modified, allowing chemists to fine-tune properties like lipophilicity, solubility, and metabolic stability, which are critical for drug development. nih.gov

Table 2: Applications of the Benzoate Ester Framework
Application AreaExample UseReference
Medicinal ChemistryLocal anesthetics, agents for neurodegenerative diseases rsc.orggoogle.com
Food IndustryPreservatives (as salts of benzoic acid)
PerfumeryFragrance components rsc.org
Organic SynthesisProtecting groups, synthetic intermediates organic-chemistry.org
Materials ScienceLiquid crystals, organogelators

This compound, identified by CAS number 109621-43-4, features a direct linkage between the nitrogen atom of the 1-oxoisoindolinone ring and the C4 position of the ethyl benzoate phenyl ring. bldpharm.com This specific conjugation creates a molecule that merges the structural rigidity and established biological relevance of the isoindolinone scaffold with the modulating electronic and steric properties of the benzoate framework.

While extensive, peer-reviewed studies on the synthesis or biological evaluation of this specific compound are not widely available in the public domain, its structure strongly suggests its context as a research chemical. It is likely synthesized for inclusion in compound libraries used for screening in drug discovery programs. The rationale for its design is rooted in the principle of molecular hybridization: combining a privileged scaffold (isoindolinone) with a functional moiety (benzoate) to explore new regions of chemical space and identify novel bioactive agents. Its synthesis would likely be achieved through established methods, such as the condensation of a suitable 2-halomethylbenzoyl derivative with ethyl 4-aminobenzoate (B8803810), followed by intramolecular cyclization.

The current research landscape for this compound appears to be in an exploratory phase, with the compound primarily available from chemical suppliers for research purposes. bldpharm.com The lack of dedicated publications indicates that its specific properties have yet to be fully characterized and reported.

Future research directions for this molecule are manifold and can be inferred from the known activities of its constituent parts. Key areas for future investigation could include:

Oncology: Given that many isoindolinone derivatives show anticancer properties, this compound could be evaluated for its activity against various cancer cell lines. nih.gov Specific targets could include enzymes like poly (ADP-ribose) polymerase (PARP), which are known to be inhibited by certain isoindolinone structures.

Neuroscience: The demonstrated neuro-activity of some benzoate derivatives suggests that this compound could be screened for its effects on neurological targets, potentially for conditions like Alzheimer's disease or other neurodegenerative disorders. google.com

Anti-inflammatory Studies: Both the isoindolinone scaffold and certain ester-containing compounds have been associated with anti-inflammatory effects. nih.gov Therefore, investigating the activity of the title compound in cellular and in vivo models of inflammation is a logical next step.

Prodrug Development: The ethyl ester group is susceptible to hydrolysis by esterases in the body. This opens up the possibility of designing the compound as a prodrug, which would be converted in vivo to the corresponding carboxylic acid. This acid derivative may have a different solubility profile and biological activity, potentially offering a different pharmacokinetic and pharmacodynamic profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO3 B2825854 Ethyl 4-(1-oxoisoindolin-2-yl)benzoate CAS No. 109621-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3-oxo-1H-isoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-21-17(20)12-7-9-14(10-8-12)18-11-13-5-3-4-6-15(13)16(18)19/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWISIBCGLKQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design, Structure Activity Relationship Sar Exploration, and Computational Studies of Ethyl 4 1 Oxoisoindolin 2 Yl Benzoate Analogs

Rational Design Principles for 1-Oxoisoindolinone-Benzoate Conjugates

While direct evidence for the design principles of Ethyl 4-(1-oxoisoindolin-2-yl)benzoate is scarce, the general approach to designing such conjugates can be inferred from broader medicinal chemistry principles. The combination of a 1-oxoisoindolinone core with a benzoate (B1203000) moiety suggests a strategy aimed at exploring specific interactions within a biological target. The isoindolinone part could serve as a key recognition element, while the benzoate portion might be involved in modulating properties like solubility, cell permeability, or engaging in additional binding interactions.

Systematic Structural Modifications of the Isoindolinone Scaffold

The isoindolinone scaffold offers several positions for systematic structural modification to explore structure-activity relationships. Generally, medicinal chemists would investigate substitutions on the aromatic ring of the isoindolinone. Introducing electron-donating or electron-withdrawing groups, or sterically bulky substituents, can significantly alter the electronic and conformational properties of the molecule. This, in turn, can influence its binding affinity and selectivity for a biological target. However, specific studies detailing such modifications for analogs of this compound are not found in the reviewed literature.

Modulation of the Benzoate Ester Functionality

The benzoate ester portion of the molecule also presents opportunities for modification. The ethyl ester could be varied to other alkyl or aryl esters to probe the size and nature of the binding pocket it may occupy. Hydrolysis of the ester to the corresponding carboxylic acid, 4-(1-oxoisoindolin-2-yl)benzoic acid, would introduce a charged group, which could lead to different interactions with a target, such as forming salt bridges. While the synthesis of 4-(1-oxoisoindolin-2-yl)benzoic acid has been reported, its biological evaluation in the context of a systematic SAR study alongside its ester derivatives is not publicly detailed.

Elucidation of Structure-Activity Relationships (SAR)

A comprehensive understanding of the SAR for a class of compounds is crucial for optimizing their biological activity. This requires the synthesis and biological testing of a series of analogs with systematic structural changes.

Influence of Substituents on Molecular Interactions

Without experimental data, any discussion on the influence of substituents on the molecular interactions of this compound analogs remains speculative. In a hypothetical scenario, substituents on either the isoindolinone or the benzoate ring could influence activity through various mechanisms. For instance, a hydrogen bond donor or acceptor could be introduced to engage with specific residues in a protein's active site. A lipophilic substituent might enhance binding through hydrophobic interactions or improve membrane permeability. The lack of published data, including tables of analogs and their corresponding biological activities, prevents a concrete analysis.

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The relative orientation of the isoindolinone and benzoate rings in this compound will be a key determinant of its biological activity. This conformation is influenced by the rotational barrier around the nitrogen-phenyl bond. Substituents, particularly at the positions ortho to this bond, could significantly restrict this rotation, locking the molecule into a specific conformation that may be more or less favorable for binding. However, no specific conformational analysis studies for this compound or its analogs were identified.

Advanced Computational Chemistry Approaches

Computational chemistry offers powerful tools to predict and rationalize the properties of molecules, guide molecular design, and interpret experimental results. Techniques like molecular docking, molecular dynamics simulations, and quantum mechanics calculations are routinely used in drug discovery. While these methods have been applied to the broader class of isoindolinone derivatives for various targets, their specific application to this compound and its analogs is not described in the available literature. Such studies would be invaluable for predicting potential biological targets, understanding binding modes, and rationalizing any observed SAR.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For analogs of "this compound," MD simulations provide crucial insights into their conformational flexibility and the stability of their interactions with biological targets.

Furthermore, MD simulations help in understanding the conformational changes that both the ligand and the protein may undergo upon binding. This dynamic view is essential for a more accurate representation of the binding event than what is provided by static docking poses alone. By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, highlighting their importance in ligand binding. tandfonline.com In the study of pyrrolidine (B122466) and isoindoline (B1297411) derivatives as DPP8 inhibitors, extended MD simulations were used to explore the interaction patterns and stability of the inhibitor-protein complexes. tandfonline.com

The following table summarizes representative findings from molecular dynamics simulations of isoindolinone analogs:

Analog Class Macromolecular Target Simulation Length Key Findings
Isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Not SpecifiedConfirmed the inhibitory potential and stability of binding. mdpi.com
Pyrrolidine and isoindoline derivativesDipeptidyl peptidase 8 (DPP8)Not SpecifiedInvestigated interaction patterns and confirmed stable protein-inhibitor complexes with low fluctuations. tandfonline.com
Isoindolinone derivativesPhosphoinositide 3-kinase γ (PI3Kγ)Not SpecifiedAssessed protein-ligand stability and binding affinity. nih.gov
Isoindolinone derivativesCyclin-dependent kinase 7 (CDK7)100 nsShowed docked pose stability by examining ligand RMSD and hydrogen bonding occupancy. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of "this compound" analogs. acs.orgnih.gov These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

DFT studies are frequently used to investigate the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For isoindoline-1,3-dione derivatives, DFT calculations have been employed to determine these electronic properties, which are then correlated with their observed biological activities. acs.orgresearchgate.netacgpubs.org

Molecular Electrostatic Potential (MEP) analysis is another valuable tool derived from quantum chemical calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how a molecule will interact with its biological target. For example, in a study of isoindoline-1,3-diones, MEP analysis revealed that the carbonyl oxygens are nucleophilic in nature, a finding that correlated well with their role as hydrogen-bond acceptors in docking studies. researchgate.net

Furthermore, quantum chemical calculations can predict theoretical vibrational frequencies (IR spectra) and NMR chemical shifts. acs.orgnih.govsemanticscholar.org Comparing these theoretical predictions with experimental data helps to confirm the molecular structure of newly synthesized analogs. nih.gov

A summary of parameters obtained from quantum chemical calculations for isoindolinone analogs is presented below:

Parameter Method Significance
HOMO-LUMO Energy Gap (ΔE)DFTIndicates chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP)DFTPredicts sites for intermolecular interactions. researchgate.net
Vibrational Frequencies (IR)DFTConfirms molecular structure through comparison with experimental data. acs.orgnih.gov
NMR Chemical ShiftsDFTValidates the structural characterization of the synthesized compounds. acs.orgnih.gov

Molecular Docking and Binding Mode Predictions with Macromolecular Targets

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when it binds to a macromolecular target, such as a protein or enzyme. nih.gov This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For analogs of "this compound," molecular docking has been extensively applied to predict their binding modes and affinities with various biological targets.

Docking studies on isoindolinone derivatives have been instrumental in identifying key interactions that govern their binding to targets like kinases, enzymes, and other proteins implicated in diseases. nih.govingentaconnect.com For example, in the virtual screening of isoindolinones as potential CDK7 inhibitors, molecular docking revealed high binding affinities and identified crucial hydrogen bonding interactions with amino acid residues in the hinge region of the kinase. nih.gov The docking scores, which estimate the binding affinity, are used to rank and prioritize compounds for further experimental testing. nih.gov

The predicted binding modes from docking studies provide a static picture of the ligand-target interaction. These studies often highlight the formation of specific hydrogen bonds, hydrophobic interactions, and π-π stacking interactions that are critical for binding. mdpi.com For instance, in the design of isoindolin-1-ones fused to barbiturates as urease inhibitors, molecular docking suggested that introducing aryl groups enhances the stability of the inhibitor in the active site. nih.gov

The results from molecular docking are often used as a starting point for more rigorous computational methods like MD simulations to refine the binding poses and evaluate their stability over time. The combination of docking and MD simulations provides a more comprehensive understanding of the ligand-receptor interactions.

The table below showcases examples of macromolecular targets and key interactions for isoindolinone analogs as predicted by molecular docking studies:

Analog Class Macromolecular Target Predicted Key Interactions
Isoindolinone derivativesp53-MDM2Not specified in abstract, but used for 3D-QSAR. ingentaconnect.combenthamdirect.com
Isoindolin-1-one (B1195906) derivativesPI3KγUncovering binding pose and protein-ligand interactions. nih.gov
Isoindolin-1-ones fused to barbituratesJack bean ureaseAnchoring of barbiturate (B1230296) and isoindolin-1-one parts in the active site. nih.gov
Isoindoline-1,3-dione derivativesInhA (Enoyl-ACP reductase)Illustrated reactivity and stability as inhibitors. acs.orgnih.gov
IsoindolinonesCyclin-dependent kinase 7 (CDK7)Hydrogen bond interactions with hinge region residues (LYS139, ASN142, ASN141, MET94). nih.gov
N-Substituted 1H-isoindole-1,3-dione derivativesCyclooxygenase (COX-1 and COX-2)Interactions within the active site. mdpi.comnih.gov

Chemical Derivatization and Functionalization Strategies for Ethyl 4 1 Oxoisoindolin 2 Yl Benzoate

Transformations at the Ester Functional Group

The ethyl ester moiety on the benzoate (B1203000) ring is a prime site for chemical modification, offering a gateway to a variety of other functional groups through well-established organic reactions.

The conversion of the ethyl ester to a carboxylic acid or another ester is a fundamental transformation.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1-oxoisoindolin-2-yl)benzoic acid. This reaction is typically achieved under basic conditions (saponification) by heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Alternatively, acid-catalyzed hydrolysis can be performed using a strong acid like sulfuric or hydrochloric acid in an aqueous medium, often requiring elevated temperatures to proceed to completion.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalytic amount of acid or base. For example, reacting Ethyl 4-(1-oxoisoindolin-2-yl)benzoate with methanol (B129727) and an acid catalyst would yield Mthis compound. This equilibrium-driven reaction often requires using the new alcohol as the solvent to drive the reaction toward the desired product.

Table 1: General Conditions for Hydrolysis and Transesterification

Transformation Reagents & Conditions Product
Hydrolysis (Basic) 1. NaOH (aq), Δ2. HCl (aq) 4-(1-oxoisoindolin-2-yl)benzoic acid
Hydrolysis (Acidic) H₂SO₄ (aq), Δ 4-(1-oxoisoindolin-2-yl)benzoic acid

The ester group serves as a precursor for the synthesis of amides and hydrazides, which are important functional groups in medicinal chemistry.

Amides: Amide derivatives can be prepared via two primary routes. The first is direct aminolysis, which involves heating the ester with a primary or secondary amine. This reaction can be slow and may require high temperatures or catalysis. A more common and efficient method involves a two-step process: initial hydrolysis of the ester to the carboxylic acid, followed by reaction with an amine in the presence of a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Hydrazides: The corresponding acid hydrazide is readily synthesized by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol (B145695) under reflux conditions. This nucleophilic acyl substitution reaction is generally efficient and provides the hydrazide derivative in good yield.

Table 2: Synthesis of Amide and Hydrazide Derivatives

Derivative Reagents & Conditions Product
Amide (2-step) 1. Hydrolysis (see 5.1.1)2. R¹R²NH, Coupling Agent (e.g., DCC) N,N-Disubstituted-4-(1-oxoisoindolin-2-yl)benzamide

Modifications of the 1-Oxoisoindolinone Heterocycle

The 1-oxoisoindolinone ring system presents multiple avenues for structural modification, including reactions on the lactam ring itself and its fused aromatic portion.

In the parent molecule, this compound, the nitrogen atom of the isoindolinone is already arylated. Further direct N-alkylation or N-arylation is not possible without cleaving the existing N-aryl bond. However, derivatization strategies often focus on the C3 position (the benzylic position) of the isoindolinone ring, which is a site of significant reactivity. Functionalization at this position can be achieved through precursors like 3-hydroxy- or 3-alkoxyisoindolinones, which can generate an N-acyliminium ion intermediate. This electrophilic intermediate can then be trapped by a wide range of nucleophiles, including organometallic reagents (to introduce alkyl groups) or electron-rich arenes (to introduce aryl groups), effectively resulting in C3-substituted isoindolinones.

Electrophilic aromatic substitution (EAS) can be directed to either of the two aromatic rings present in the molecule. The outcome of such reactions is governed by the directing effects of the existing substituents. wikipedia.orglibretexts.org

Isoindolinone Ring: The aromatic ring of the isoindolinone moiety is fused to a lactam. The carbonyl group of the lactam acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack. Therefore, electrophilic substitution on this ring is expected to be slow and would likely direct incoming electrophiles to the positions meta to the carbonyl group's point of attachment.

Benzoate Ring: This ring is substituted with two groups: the isoindolinone ring (attached via nitrogen) and the ethyl ester group. The ester group (-COOEt) is a deactivating, meta-directing group. youtube.com Conversely, the nitrogen atom, despite being part of a lactam, can donate its lone pair of electrons into the ring via resonance, acting as an activating, ortho, para-directing group. The activating effect of the nitrogen typically dominates over the deactivating effect of the ester, directing electrophiles primarily to the two positions ortho to the nitrogen atom (and meta to the ester group).

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on the Benzoate Ring

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ Ethyl 3-nitro-4-(1-oxoisoindolin-2-yl)benzoate
Bromination Br₂, FeBr₃ Ethyl 3-bromo-4-(1-oxoisoindolin-2-yl)benzoate

The C3 position of the isoindolinone ring is a versatile handle for constructing more complex molecular architectures, such as spirocyclic and fused-ring systems. acs.orgnih.gov A powerful strategy involves intramolecular cycloaddition reactions. acs.orgresearchgate.netnii.ac.jp

Research has demonstrated that isoindolinone-derived hydroxylactams can serve as precursors to N-acylenamides, which can participate in formal [4+2] cycloaddition reactions. acs.org In a hypothetical application to this compound, the parent molecule would first be converted to a 3-hydroxyisoindolinone derivative. This intermediate could then be functionalized with a side chain containing a dienophile (e.g., an enone moiety). Upon treatment with an acid catalyst, an N-acylenamide is generated in situ. This species acts as the diene component in an intramolecular Diels-Alder-type reaction with the tethered dienophile, leading to the formation of a new cyclohexanone (B45756) or dihydropyran ring fused in a spirocyclic fashion at the C3 position of the isoindolinone core. acs.orgnii.ac.jp This methodology allows for the stereoselective construction of complex, three-dimensional scaffolds from relatively simple isoindolinone precursors. researchgate.net

Table 4: Representative Cycloaddition for Spirocycle Synthesis

Precursor Type Reaction Key Intermediate Product Type
Isoindolinone-derived hydroxylactam with enone side-chain Acid-catalyzed intramolecular formal [4+2] cycloaddition N-Acylenamide Spiro[cyclohexanone-isoindolinone]

Synthesis of Advanced Conjugates and Molecular Probes

The structural framework of "this compound," featuring an ethyl ester handle and a biologically relevant isoindolinone core, presents a versatile platform for the synthesis of advanced molecular conjugates and probes. These tools are instrumental in chemical biology for elucidating the mechanisms of action, identifying molecular targets, and visualizing the distribution of bioactive molecules in complex biological systems. The strategic derivatization of this compound can yield bioconjugates, photoaffinity labels, and fluorescent tags designed for specific applications.

Design of Bioconjugation Strategies for Chemical Biology Probes

Bioconjugation strategies for "this compound" would primarily focus on modifying its structure to incorporate a reactive handle that can covalently link to biomolecules such as proteins or nucleic acids. Since the core isoindolinone and the N-phenyl ring are often crucial for biological activity, initial strategies would likely target the ethyl benzoate moiety.

A primary and straightforward approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid derivative serves as a key intermediate for a variety of conjugation chemistries. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), can be used to activate the carboxyl group. The resulting NHS ester is a reactive intermediate that readily forms stable amide bonds with primary amine groups found in the lysine (B10760008) residues of proteins.

Alternatively, the carboxylic acid can be converted into other functional groups to enable different conjugation chemistries. For instance, it could be coupled to a molecule containing a terminal alkyne or azide. These functionalized probes can then participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods are highly efficient and can be performed in complex biological environments with minimal side reactions.

Another potential strategy involves introducing a reactive group onto the aromatic rings of the molecule. While this is more complex and could potentially interfere with the compound's intrinsic biological activity, electrophilic aromatic substitution reactions could be explored to install functional handles, provided that structure-activity relationships are carefully considered.

The table below outlines potential bioconjugation strategies starting from "this compound."

Starting MoietyChemical TransformationReactive Handle GeneratedTarget Functional Group on BiomoleculeResulting Linkage
Ethyl Ester1. Saponification (hydrolysis) 2. EDC/NHS activationN-Hydroxysuccinimide (NHS) EsterPrimary Amine (e.g., Lysine)Amide
Ethyl Ester1. Saponification 2. Amide coupling with an alkyne-amineTerminal AlkyneAzideTriazole (via CuAAC or SPAAC)
Ethyl Ester1. Saponification 2. Amide coupling with an azide-amineAzideTerminal AlkyneTriazole (via CuAAC or SPAAC)
Aromatic RingElectrophilic Halogenation (e.g., -Br, -I)Aryl HalideBoronic Acid / EsterC-C Bond (via Suzuki Coupling)

These strategies would enable the covalent attachment of "this compound" derivatives to biological targets, facilitating studies such as target identification and validation.

Development of Photoaffinity Labels or Fluorescent Tags

The development of molecular probes like photoaffinity labels and fluorescent tags from "this compound" is crucial for identifying its binding partners and studying its subcellular localization.

Photoaffinity Labels:

Photoaffinity labeling (PAL) is a powerful technique to identify the cellular targets of a bioactive compound. This involves incorporating a photoreactive group into the molecule's structure. Upon binding to its target, UV irradiation activates this group, leading to the formation of a highly reactive species that forms a covalent bond with the target protein.

Commonly used photoreactive moieties include aryl azides, benzophenones, and diazirines. These can be incorporated into the "this compound" scaffold, typically via a linker attached to the benzoate portion to minimize disruption of the pharmacophore. For example, the carboxylic acid derivative discussed previously could be coupled to a linker containing a photoreactive group. The choice of the photoreactive group depends on the specific application, as they differ in their reactivity and stability.

Photoreactive GroupPrecursor Moiety on ProbeReactive Species (upon UV)Key Characteristics
Aryl Azide-N₃NitreneReacts with C-H, N-H, O-H bonds; can be less stable.
Benzophenone-C(O)C₆H₅Triplet KetoneReacts primarily with C-H bonds; more stable to ambient light.
Diazirine-C(N₂)H-CarbeneHighly reactive with a short half-life; small size minimizes steric hindrance.

Fluorescent Tags:

To visualize the distribution of "this compound" in cells or tissues, a fluorescent tag can be appended to its structure. The isoindolinone core itself is not typically fluorescent, necessitating conjugation to an external fluorophore.

The design of a fluorescent probe requires careful consideration of the fluorophore's properties, such as its excitation and emission wavelengths, quantum yield, and photostability. The linker connecting the fluorophore to the parent molecule is also critical to ensure that neither the fluorophore's properties nor the compound's biological activity are compromised.

Similar to the bioconjugation strategies, the carboxylic acid derivative of "this compound" is a common starting point. This can be coupled to an amine-functionalized fluorophore using standard amide bond formation techniques. A variety of fluorophores with different spectral properties are commercially available, allowing for the selection of a suitable tag for specific imaging applications, including multicolor experiments.

The table below summarizes potential strategies for developing photoaffinity and fluorescent probes.

Probe TypeFunctionalization StrategyExample Moiety to be IncorporatedPurpose
Photoaffinity LabelAmide coupling to the hydrolyzed ethyl esterBenzophenone-containing linkerCovalently crosslink to target proteins upon UV irradiation for target identification.
Photoaffinity LabelAmide coupling to the hydrolyzed ethyl esterAryl azide-containing linkerCovalently crosslink to target proteins upon UV irradiation for target identification.
Fluorescent TagAmide coupling to the hydrolyzed ethyl esterAmine-reactive fluorescein (B123965) or rhodamine derivativeVisualize the subcellular localization and distribution of the compound via fluorescence microscopy.
Fluorescent TagClick chemistry (e.g., SPAAC)Fluorophore-alkyne conjugate reacting with an azide-modified compoundBioorthogonal labeling in complex biological systems for live-cell imaging.

Through these derivatization strategies, "this compound" can be transformed into powerful chemical biology tools for in-depth investigation of its biological functions.

Advanced Characterization and Analytical Methodologies for Ethyl 4 1 Oxoisoindolin 2 Yl Benzoate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. For Ethyl 4-(1-oxoisoindolin-2-yl)benzoate (Molecular Formula: C₁₇H₁₅NO₃), techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS provide mass measurement with high accuracy, typically within 5 parts per million (ppm). This allows for the confident determination of the molecular formula by comparing the experimentally measured mass of the protonated molecular ion ([M+H]⁺) to its theoretically calculated value.

The calculated monoisotopic mass of the [M+H]⁺ ion for C₁₇H₁₅NO₃ is 282.1125 Da. An experimental result that closely matches this value would serve as primary evidence for the compound's identity and purity.

Ion SpeciesMolecular FormulaCalculated m/zHypothetical Found m/zMass Error (ppm)
[M+H]⁺C₁₇H₁₆NO₃⁺282.1125282.11281.06

Beyond molecular formula confirmation, mass spectrometry, particularly tandem MS (MS/MS), elucidates structural features through controlled fragmentation. The fragmentation of the this compound molecular ion is expected to occur at the most labile bonds, primarily the ester and amide functionalities. Common fragmentation pathways would include the cleavage of the ester group and rupturing of the isoindolinone ring system. Analyzing these fragments provides a detailed map of the molecule's connectivity. libretexts.orgwikipedia.org

Predicted Fragmentation Analysis for this compound

Fragment Ion (m/z)Proposed Structure/LossDescription
254.0812[M+H - C₂H₄]⁺Loss of ethene from the ethyl group.
236.0706[M+H - C₂H₅OH]⁺Loss of ethanol (B145695).
208.0757[C₁₄H₁₀NO]⁺Loss of the ethyl formate (B1220265) group (COOC₂H₅).
132.0444[C₈H₆NO]⁺Fragment corresponding to the oxoisoindoline core.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the compound's constitution and connectivity.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the ethyl group, the methylene (B1212753) protons of the isoindolinone ring, and the eight aromatic protons distributed across two different ring systems. The benzoate (B1203000) moiety would present an A'A'B'B' system, while the isoindolinone's benzene (B151609) ring would show a more complex ABCD pattern.

¹³C NMR: The ¹³C NMR spectrum would display signals for all 17 carbon atoms. Key diagnostic signals include the two carbonyl carbons (amide and ester), the aliphatic carbons of the ethyl group and the isoindolinone ring, and the various aromatic carbons.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.10d~8.52H, Benzoate (ortho to ester)
~7.90d~7.51H, Isoindolinone (H-7)
~7.60-7.45m-3H, Isoindolinone (H-4, H-5, H-6)
~7.40d~8.52H, Benzoate (meta to ester)
~4.85s-2H, Isoindolinone (-CH₂-)
~4.40q7.12H, Ethyl (-OCH₂-)
~1.40t7.13H, Ethyl (-CH₃)
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Assignment
~168.0Amide C=O
~165.5Ester C=O
~143.0, ~141.5Quaternary C (Isoindolinone)
~139.0, ~128.0Quaternary C (Benzoate)
~132.0, ~128.5, ~124.0, ~123.0Aromatic CH (Isoindolinone)
~130.5, ~126.0Aromatic CH (Benzoate)
~61.0Ethyl (-OCH₂-)
~50.0Isoindolinone (-CH₂-)
~14.3Ethyl (-CH₃)

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

A suitable single crystal grown from an appropriate solvent would be analyzed to determine its unit cell parameters and space group. The resulting data would confirm the atom-to-atom connectivity and provide key stereochemical insights. A critical parameter that would be determined is the dihedral angle between the plane of the isoindolinone ring system and the plane of the N-phenyl benzoate substituent. This angle dictates the degree of conformational freedom and potential for electronic conjugation between the two aromatic systems. For comparison, the related compound Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate exhibits a dihedral angle of 75.08° between its two main ring systems. nih.gov

Hypothetical Crystallographic Data Table

ParameterHypothetical Value
Empirical formulaC₁₇H₁₅NO₃
Formula weight281.31 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)a = 8.5, b = 15.2, c = 10.8
α, β, γ (°)α = 90, β = 95.5, γ = 90
Volume (ų)~1385
Z4
Calculated density (g/cm³)~1.350

Vibrational and Electronic Spectroscopy (e.g., IR, UV-Vis) for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound would be characterized by strong absorptions corresponding to the two distinct carbonyl groups. The amide C=O stretch is expected at a lower wavenumber (~1690 cm⁻¹) than the ester C=O stretch (~1720 cm⁻¹) due to resonance effects. Other key signals would include C-H stretches for both aromatic and aliphatic protons, and C=C stretches within the aromatic rings.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100–3000C-H StretchAromatic
3000–2850C-H StretchAliphatic (CH₂, CH₃)
~1720C=O StretchEster
~1690C=O StretchAmide (Lactam)
1600–1450C=C StretchAromatic Rings
1300–1100C-O StretchEster
~1350C-N StretchAmide

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The compound contains multiple chromophores, including two benzene rings and two carbonyl groups. These systems are expected to give rise to strong absorptions in the UV region, primarily due to π → π* transitions within the conjugated aromatic systems. The exact position of the absorption maxima (λ_max) would be influenced by the extent of conjugation across the entire molecule, which is dependent on the dihedral angle between the ring systems.

Predicted UV-Vis Absorption Data (in Ethanol)

λ_max (nm)Electronic TransitionChromophore
~220-240π → πBenzoate and Isoindolinone Rings
~270-290π → πExtended conjugated system

Future Prospects and Emerging Research Avenues for 1 Oxoisoindolinone Benzoate Compounds

Exploration of Novel Biological Targets and Therapeutic Modalities

The inherent bioactivity of the 1-oxoisoindolinone core continues to drive research into new therapeutic applications. Derivatives of this structure have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. ontosight.ai Current research is expanding this scope to identify novel biological targets and develop innovative treatment strategies.

One promising area is the development of inhibitors for specific enzymes involved in disease pathology. For instance, novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov Given the role of hCA II in regulating intraocular pressure, these compounds are being investigated as potential treatments for glaucoma. nih.gov

Furthermore, certain isoindolinone derivatives have been identified as antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), indicating their potential in treating psychotic disorders. nih.gov Research has also demonstrated the antiviral activity of specific derivatives against targets like the SARS-CoV-2 3CL protease. rsc.org The diverse bioactivities suggest that these compounds could be developed into multi-target therapeutics to address complex diseases. nih.gov

Table 1: Investigated Biological Activities of 1-Oxoisoindolinone Derivatives

Therapeutic Area Specific Target/Activity Research Finding
Oncology Anticancer Isoindolinone derivatives exhibit inhibitory effects on cell proliferation and cytotoxic activities against various cancer cell lines. ontosight.ainih.gov
Neurology Neuroprotection, Antipsychotic Derivatives show potential neuroprotective effects and act as antagonists of the mGluR1 receptor. ontosight.ainih.gov
Ophthalmology Glaucoma Potent inhibition of human carbonic anhydrase I and II suggests therapeutic potential for reducing intraocular pressure. nih.gov
Infectious Diseases Antiviral Certain derivatives exhibit antiviral activity against SARS-CoV-2 3CL protease. rsc.org

| Inflammation | Anti-inflammatory | The isoindolinone scaffold is associated with anti-inflammatory properties. ontosight.ai |

Advancements in Sustainable and Scalable Synthesis

The growing emphasis on green chemistry is steering the development of more efficient and environmentally friendly methods for synthesizing the 1-oxoisoindolinone core. Traditional syntheses often rely on metal catalysts, which can lead to high costs and challenges in removing metal residues from pharmaceutical products. nih.gov

Recent advancements focus on sustainable approaches. One such method is the use of ultrasonic irradiation to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, which offers high efficiency and the potential for multigram scale-up. nih.gov Another innovative approach involves a one-pot, metal-free synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols. nih.gov This method is advantageous due to its mild reaction conditions and short reaction times. nih.gov

Transition-metal-catalyzed reactions, particularly those involving C-H bond activation, remain a significant area of research for constructing the isoindolinone skeleton, offering pathways to a wide range of substituted products. nih.govresearchgate.net The goal is to develop scalable processes that reduce waste and energy consumption, making the synthesis more economically viable and environmentally sustainable. nih.govnih.gov

Integration into Materials Science and Supramolecular Chemistry

The rigid, planar structure of the isoindolinone core, combined with its capacity for hydrogen bonding and π-π stacking, makes it an attractive building block for materials science and supramolecular chemistry.

Research has shown that bis(hydroxy-isoindolinone)s can be used to create high-molecular-weight poly(hydroxyindolinone)s. acs.org These polymers can participate in supramolecular assembly. For example, bis-N-pyrenemethyl bis(hydroxyindolinone)s can assemble with macrocyclic diimide-sulfones to form nih.govpseudorotaxanes. acs.org These complex structures are stabilized by complementary aromatic π-π stacking and van der Waals interactions, demonstrating the potential of isoindolinone derivatives in creating intricate, functional molecular architectures. acs.org Such assemblies are of interest for developing novel sensors, molecular machines, and advanced polymeric materials.

Application in Chemical Biology for Probe Development and Mechanistic Insight

Understanding the precise molecular mechanisms by which 1-oxoisoindolinone-benzoate compounds exert their biological effects is crucial for drug development. Chemical biology provides tools to achieve this through the design and synthesis of chemical probes. nih.gov

A chemical probe is typically a modified version of a biologically active molecule that is appended with a reporter tag, such as biotin (B1667282) or a fluorescent group, via a chemical linker. nih.gov The 1-oxoisoindolinone-benzoate scaffold is well-suited for this purpose. The benzoate (B1203000) portion of the molecule can be functionalized with a linker and tag without significantly altering the core structure responsible for biological activity.

These probes can be used in affinity-based experiments to identify the specific protein targets of the parent compound within a cell lysate. nih.gov By isolating and identifying these targets, researchers can gain direct evidence of the compound's binding partners and better understand its mechanism of action. nih.govnih.gov This mechanistic insight is invaluable for optimizing lead compounds and validating new therapeutic targets.

Q & A

Q. What strategies mitigate purification challenges for this compound derivatives?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar byproducts.
  • Crystallization : Use mixed solvents (e.g., ethanol/diethyl ether) to enhance crystal purity. Monitor via PXRD to confirm phase homogeneity .

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